(2-Acetylpyridin-4-yl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(2-Acetylpyridin-4-yl)boronic acid” is a boronic acid derivative with the chemical formula C9H8NO3B. It features a boron atom attached to a pyridine ring and an acetyl group. Boronic acids are versatile compounds known for their applications in organic synthesis and catalysis .
Preparation Methods
Synthetic Routes:: Several synthetic routes exist for the preparation of “(2-Acetylpyridin-4-yl)boronic acid.” One common method involves the reaction of 4-pyridylboronic acid with acetyl chloride or acetic anhydride. The reaction proceeds under mild conditions, resulting in the formation of the desired compound.
Industrial Production:: While industrial-scale production methods may vary, the laboratory synthesis can be scaled up by optimizing reaction conditions and using appropriate reagents.
Chemical Reactions Analysis
Reactivity:: “(2-Acetylpyridin-4-yl)boronic acid” participates in various chemical reactions:
Suzuki–Miyaura Coupling: Boronic acids are crucial in Suzuki–Miyaura cross-coupling reactions, where they react with aryl or vinyl halides in the presence of a palladium catalyst to form carbon–carbon bonds.
Oxidation and Reduction: The acetyl group can undergo oxidation or reduction reactions.
Substitution Reactions: The boron atom can be substituted with other groups.
Boronic Acids: Used in cross-coupling reactions.
Palladium Catalysts: Facilitate Suzuki–Miyaura coupling.
Acetylating Agents: For acetyl group installation.
Major Products:: The major product of Suzuki–Miyaura coupling involving “this compound” would be the aryl- or vinyl-substituted pyridine derivative.
Scientific Research Applications
“(2-Acetylpyridin-4-yl)boronic acid” finds applications in:
Organic Synthesis: As a building block for more complex molecules.
Medicinal Chemistry: Developing potential drugs or ligands.
Materials Science: For functional materials.
Mechanism of Action
The exact mechanism by which “(2-Acetylpyridin-4-yl)boronic acid” exerts its effects depends on its specific application. It may interact with molecular targets or participate in specific pathways relevant to its use.
Comparison with Similar Compounds
While I don’t have specific information on similar compounds, it’s essential to explore related boronic acids and compare their properties and reactivity.
Properties
Molecular Formula |
C7H8BNO3 |
---|---|
Molecular Weight |
164.96 g/mol |
IUPAC Name |
(2-acetylpyridin-4-yl)boronic acid |
InChI |
InChI=1S/C7H8BNO3/c1-5(10)7-4-6(8(11)12)2-3-9-7/h2-4,11-12H,1H3 |
InChI Key |
SMDIKPGBJAQARI-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=NC=C1)C(=O)C)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.